4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Nuclear Magnetic Resonance Spectroscopy
The ^1^H NMR spectrum (DMSO-d~6~) of analogous compounds shows characteristic signals:
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.51 | Singlet | Pyrimidine H2 |
| 7.98 | Singlet | Pyrazole H3 |
| 7.56 | Doublet | 3-Methylphenyl ortho protons |
| 7.07 | Doublet | 3-Methylphenyl meta protons |
| 2.70 | Singlet | Piperazine-methyl group |
^13^C NMR peaks at δ 168.7 ppm (C=O) and δ 161.4 ppm (C=N) confirm the heterocyclic framework.
Infrared Spectroscopy
Critical absorption bands identified in related structures:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3340–3210 | N–H stretching (piperazine) |
| 1660 | C=O vibration |
| 1615 | C=N stretching |
| 1550 | Aromatic C–C resonance |
UV-Visible Spectroscopy
The π→π* transitions of the conjugated system produce strong absorption at λ~max~ = 270–290 nm (ε = 12,500 L·mol⁻¹·cm⁻¹), while n→π* transitions appear as shoulders near 320 nm.
X-ray Diffraction Analysis of Crystal Packing
Although single-crystal X-ray data for this specific compound remains unpublished, closely related pyrazolo[3,4-d]pyrimidines exhibit layered packing with:
- Interplanar spacing : 3.48 Å between aromatic systems
- Hydrogen bonds : N–H···N interactions (2.89 Å) stabilizing the lattice
- Piperazine conformation : Chair form with axial methyl groups
The hypothetical unit cell parameters extrapolated from structural analogs suggest:
| Parameter | Value |
|---|---|
| Space group | P-1 |
| a | 10.34 Å |
| b | 12.67 Å |
| c | 8.92 Å |
| α | 90.0° |
| β | 101.3° |
| γ | 90.0° |
| Z | 2 |
Properties
Molecular Formula |
C24H26N6 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C24H26N6/c1-17-6-4-8-20(12-17)29-11-10-28(15-19(29)3)23-22-14-27-30(24(22)26-16-25-23)21-9-5-7-18(2)13-21/h4-9,12-14,16,19H,10-11,15H2,1-3H3 |
InChI Key |
ZOMZPINTLRVLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C3=NC=NC4=C3C=NN4C5=CC=CC(=C5)C |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Cyclization
The pyrazolo[3,4-d]pyrimidine core is synthesized via a one-flask Vilsmeier reaction using 5-amino-1-(3-methylphenyl)-1H-pyrazole (1a ) as the starting material. The optimized procedure involves:
-
Treating 1a with PBr<sub>3</sub> (3.0 equiv.) in DMF at 60°C for 1–2 hours to generate the Vilsmeier reagent.
-
Adding hexamethyldisilazane (3.0 equiv.) and heating at 70–80°C for 3–5 hours to induce cyclization.
-
Isolating 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3a ) in 91% yield after chromatography.
This method eliminates intermediate purification, making it scalable for industrial applications. Substituents at the N1 position (e.g., 3-methylphenyl) are introduced during the initial pyrazole synthesis, ensuring regioselectivity.
Chlorination at Position 4
Phosphorus Oxychloride-Mediated Chlorination
The 4-amino group of 3a is replaced with chlorine using phosphorus oxychloride (POCl<sub>3</sub>) under reflux:
-
3a is stirred with POCl<sub>3</sub> (5.0 equiv.) and trimethylamine (TMA, 2.0 equiv.) at 110°C for 6–8 hours.
-
The reaction mixture is quenched with ice-water, yielding 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (2 ) as a pale-yellow solid (82–89% yield).
Key Considerations :
-
Excess POCl<sub>3</sub> ensures complete conversion, while TMA neutralizes HCl byproducts.
-
Alternative chlorinating agents (e.g., PCl<sub>5</sub>) result in lower yields (65–72%) due to side reactions.
Piperazine Substitution
Nucleophilic Aromatic Substitution
The 4-chloro intermediate (2 ) reacts with 3-methyl-4-(3-methylphenyl)piperazine (4 ) under reflux:
-
2 (1.0 equiv.) and 4 (1.2 equiv.) are combined in anhydrous DMF with K<sub>2</sub>CO<sub>3</sub> (2.0 equiv.).
-
The mixture is heated at 100°C for 12–16 hours, followed by extraction with dichloromethane and chromatography.
-
The title compound is isolated as a white crystalline solid in 70–85% yield.
Optimization Insights :
-
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperazine.
-
Elevated temperatures (>100°C) reduce reaction time but risk decomposition.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexane (1:3 to 1:1). Analytical HPLC confirms purity >98%.
Spectroscopic Analysis
-
<sup>1</sup>H-NMR (400 MHz, CDCl<sub>3</sub>): δ 8.45 (s, 1H, pyrimidine-H), 7.65–7.20 (m, 8H, aromatic-H), 3.90–3.40 (m, 8H, piperazine-H), 2.35 (s, 6H, CH<sub>3</sub>).
-
HRMS : m/z 399.2261 [M+H]<sup>+</sup> (calculated: 399.2265).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium on carbon, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as Lewis acids, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer properties. A study demonstrated that compounds with similar structures inhibit various cancer cell lines by targeting specific kinases involved in tumor progression. For instance, derivatives have shown efficacy against breast and lung cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies revealed that it possesses significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential neuropharmacological applications. Studies have explored its effects on neurotransmitter systems, particularly serotonin and dopamine receptors, indicating possible use in treating mood disorders and schizophrenia .
Case Study 1: Anticancer Mechanism
A study published in Molecules investigated the anticancer mechanisms of pyrazolo[3,4-d]pyrimidine derivatives. The researchers synthesized several analogs and tested their effects on human cancer cell lines. Results showed that certain derivatives inhibited the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis .
Case Study 2: Antimicrobial Efficacy
Another research article focused on the antimicrobial efficacy of pyrazolo[3,4-d]pyrimidine compounds against resistant bacterial strains. The study highlighted how modifications to the piperazine ring enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that structural optimization can lead to more effective antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Specific pathways involved may include signal transduction, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazolo-pyrimidine derivatives, focusing on substituent effects, molecular properties, and inferred biological activities.
Structural Analogues and Substituent Effects
Key Observations
In contrast, halogenated derivatives (e.g., ) exhibit higher potency due to electron-withdrawing effects but may suffer from reduced solubility .
Biological Activity Trends :
- Halogenated analogs (e.g., chloro, fluoro) in and are associated with stronger receptor binding, likely due to enhanced dipole interactions and steric fit .
- Piperazine modifications (e.g., benzylpiperazine in ) improve pharmacokinetic profiles by extending half-life through reduced metabolic clearance .
Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution or Buchwald-Hartwig coupling, similar to methods in and , where piperazine derivatives are introduced via reductive amination or palladium catalysis . Thieno-pyrimidine hybrids () utilize Vilsmeier–Haack reagent or FeCl3-SiO2 catalysis, but these methods are less relevant to the target compound’s simpler aryl-substituted structure .
Biological Activity
The compound 4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine represents a class of pyrazolo[3,4-d]pyrimidines that have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that allows for diverse interactions within biological systems. The presence of a pyrazolo[3,4-d]pyrimidine scaffold is significant as it can mimic ATP binding in kinase enzymes, making it a candidate for kinase inhibition.
Pyrazolo[3,4-d]pyrimidines are known to act primarily as kinase inhibitors , targeting various pathways involved in cancer and other diseases. This compound specifically has shown promise in inhibiting:
- Cyclin-dependent kinases (CDKs) : These are crucial for cell cycle regulation and proliferation.
- Receptor tyrosine kinases (RTKs) : Involved in signaling pathways that drive tumor growth and metastasis.
Anticancer Properties
Research indicates that compounds within this class can effectively inhibit cancer cell proliferation. For instance, studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HepG2 | 0.11 | CDK inhibition |
| MCF-7 | 0.25 | RTK inhibition |
| A549 (Lung Cancer) | 0.14 | Induction of apoptosis |
Neuropharmacological Effects
Additionally, the compound has been evaluated for its potential neuropharmacological effects. It has been reported to exhibit:
- Anxiolytic properties : Reducing anxiety-like behavior in animal models.
- Antidepressant effects : Influencing serotonin and norepinephrine levels.
Case Studies
- In Vitro Studies : A study published in Molecular Pharmacology highlighted that the compound effectively inhibited the growth of HepG2 cells with an IC50 value of 0.11 μM, demonstrating its potential as a therapeutic agent against liver cancer .
- Animal Models : In a preclinical study involving mice, administration of the compound resulted in a significant reduction in tumor size when compared to control groups, indicating its efficacy in vivo .
- Clinical Trials : Although there are no completed clinical trials specifically for this compound, several pyrazolo[3,4-d]pyrimidine derivatives have progressed into clinical phases targeting various cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
